2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione
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Overview
Description
2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a piperazine ring, a thiophene ring, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group. The thiophene ring is then incorporated through a series of substitution reactions. The final step involves the formation of the cyclohexane-1,3-dione core under controlled conditions, often using a combination of heat and catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The compound’s overall effect is mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(piperazin-1-yl)-1,2-benzothiazole
Uniqueness
2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is unique due to its combination of a piperazine ring, a thiophene ring, and a cyclohexane-1,3-dione core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-21-15-19(23-7-4-14-31-23)16-22(29)20(21)17-25-8-9-26-10-12-27(13-11-26)24(30)18-5-2-1-3-6-18/h1-7,14,17,19,28H,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLJCUZFCCBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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